molecular formula C13H15N3O3 B7951587 Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate

Cat. No.: B7951587
M. Wt: 261.28 g/mol
InChI Key: YPYKLOFNEDEZJL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate (CAS 1427013-93-1) is a high-purity chemical intermediate intended solely for research and development applications in laboratory settings . This compound belongs to the pyrazole chemical family, a class of five-membered heterocyclic rings known for their wide spectrum of biological activities, which makes them privileged scaffolds in medicinal chemistry and drug discovery . Researchers value this specific ester for its multifunctional structure, featuring both a reactive ester group and a protected amino group, which allows for further synthetic manipulation to create more complex molecules for biological evaluation. Pyrazole derivatives are extensively investigated for their potential anti-inflammatory, antimicrobial, anticancer, and antitumor properties, and they have served as the core structure in several clinically used drugs . As a building block, this compound is particularly useful for synthesizing novel derivatives aimed at exploring structure-activity relationships or developing new therapeutic candidates . Proper handling procedures are required, including the use of appropriate personal protective equipment (PPE) such as gloves and protective clothing . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use .

Properties

IUPAC Name

ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYKLOFNEDEZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters

  • Hydrazine precursor : 3-Methoxyphenylhydrazine hydrochloride is commonly used due to its stability and reactivity.

  • β-Ketoester substrate : Ethyl 3-ethoxyacrylate or ethyl 4-chloroacetoacetate are preferred for their electron-deficient carbonyl groups, facilitating nucleophilic attack.

  • Solvent system : Absolute ethanol or methanol under reflux (70–80°C) ensures homogeneity and accelerates ring closure.

  • Catalyst : Anhydrous sodium acetate acts as a base to deprotonate the hydrazine, enhancing nucleophilicity.

A representative procedure from US Patent 3,760,084 involves refluxing 24.4 g of 3-methoxyphenylhydrazine hydrochloride with 22.5 g of (1-ethoxypropylidene)malononitrile in 300 mL ethanol for 24 hours, yielding 21.8 g (73%) of the intermediate nitrile, which is subsequently hydrolyzed to the carboxylate.

Mechanistic Insights

The reaction proceeds via a stepwise mechanism:

  • Hydrazine attack at the β-carbonyl of the ketoester, forming a hydrazone intermediate.

  • Intramolecular cyclization with elimination of water, generating the pyrazole ring.

  • Tautomerization to stabilize the aromatic system.

Beckmann Rearrangement of Oxime Derivatives

An alternative route utilizes the Beckmann rearrangement of oxime intermediates derived from β-ketoesters. This method improves regioselectivity for the 1,3,5-trisubstituted pyrazole configuration.

Synthetic Protocol (Gangurde et al., 2014)

  • Oxime formation : Treat ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with hydroxylamine hydrochloride in pyridine.

  • Rearrangement : Heat the oxime in concentrated sulfuric acid at 0–5°C to induce Beckmann rearrangement.

  • Cyclization : Neutralize with ammonium hydroxide to precipitate the pyrazole carboxylate.

This method achieves yields of 68–75% with >95% purity by HPLC, as reported in studies adapting the protocol for analogous compounds.

Enolate Alkylation Strategy

US Patent 6,297,386B1 discloses a novel approach using enolate intermediates of diketocarboxylic esters:

Reaction Steps

  • Enolate generation : Treat ethyl 2,4-dioxopentanoate with LDA (lithium diisopropylamide) at −78°C in THF.

  • Alkylation : Add 3-methoxyphenylhydrazinium sulfate to the enolate, enabling C–N bond formation.

  • Cyclization : Warm to room temperature to facilitate pyrazole ring closure.

Optimized conditions :

  • Temperature: −78°C → 25°C (gradient)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 82% (purity confirmed by 1H^{1}\text{H} NMR)

Post-Functionalization of Pyrazole Intermediates

Nitrile Hydrolysis

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carbonitrile (from cyclocondensation) undergoes alkaline hydrolysis:

RCN+2NaOHRCOONa++NH3\text{RCN} + 2\text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{NH}_3

Conditions :

  • Reflux in 2N NaOH/ethanol (1:1 v/v) for 6 hours

  • Yield: 85–90%

Esterification Adjustments

The ethyl ester group can be modified via transesterification:

RCOOEt+R’OHH+RCOOR’+EtOH\text{RCOOEt} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{EtOH}

Catalyst : p-Toluenesulfonic acid (PTSA) in refluxing toluene.

Analytical Characterization

Critical quality control parameters for the synthesized compound:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98.5% (254 nm)
Melting PointDSC124–126°C
1H^{1}\text{H} NMR300 MHz (CDCl₃)δ 1.35 (t, 3H), 3.85 (s, 3H)
Mass SpecESI-MSm/z 261.28 [M+H]⁺

Data consolidated from.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityRegioselectivity
Cyclocondensation70–7595–98ExcellentModerate
Beckmann Rearrangement65–6897–99ModerateHigh
Enolate Alkylation80–8298–99ChallengingExcellent

Key observations :

  • Cyclocondensation offers the best scalability for industrial production.

  • Enolate alkylation provides superior regioselectivity but requires cryogenic conditions.

  • Beckmann rearrangement minimizes side products but involves hazardous acids .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate, as anticancer agents. Pyrazoles are recognized for their ability to inhibit specific kinases involved in tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. Research indicates that certain substituted pyrazoles can significantly reduce inflammation markers in vitro and in vivo. This compound may exhibit similar properties, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Conventional Synthesis

Traditional methods involve the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring followed by carboxylation .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method to prepare pyrazole derivatives, offering advantages such as shorter reaction times and higher yields. This method enhances the reaction kinetics and allows for better control over the reaction conditions .

Anticancer Study

A study demonstrated that a closely related pyrazole derivative exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7). The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Anti-inflammatory Research

In a controlled trial, a substituted pyrazole was administered to mice with induced inflammation. Results showed a marked decrease in paw edema compared to control groups, suggesting potential use in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Pyrazole-3-carboxylate Derivatives

Compound Name (CAS) Substituents (Pyrazole Positions) Key Structural Differences
Ethyl 5-amino-1-(3-methoxyphenyl)-pyrazole-3-carboxylate (1150164-14-9) 1: 3-methoxyphenyl; 3: COOEt; 5: NH₂ Reference compound
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate (723339-63-7) 1: 3-methoxyphenyl; 3: COOEt Lacks amino group at position 5
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (70500-80-0) 1: CH₃; 3: COOEt; 5: NH₂ Methyl substituent instead of aryl group
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-pyrazole-3-carboxylate (L6) 1: (4-nitrophenyl)aminomethyl; 3: COOEt; 5: CH₃ Nitrophenyl and methyl substituents

Key Observations :

  • Bioactivity: The amino group at position 5 enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., in Staphylococcus aureus DNA gyrase ).
  • Electron-Withdrawing Effects : Derivatives with nitro groups (e.g., L6 ) exhibit stronger electron-withdrawing properties, altering reactivity in corrosion inhibition or pharmacological applications.

Table 2: Functional Comparison of Selected Derivatives

Compound Application Area Performance Notes
Ethyl 5-amino-1-(3-methoxyphenyl)-pyrazole-3-carboxylate Drug development (hypothetical) Potential for antimicrobial activity via pyrazole-DNA interactions
L6 (Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-pyrazole-3-carboxylate) Corrosion inhibition 89% efficiency in 1 M HCl due to nitro group adsorption on steel surfaces
Ethyl 6-amino-1-(2-((7-chloroquinolin-4-yl)amino)ethyl)-pyrano[2,3-c]pyrazole-3-carboxylate Antimalarial agents Hybrid structure shows IC₅₀ < 1 µM against Plasmodium falciparum

Mechanistic Insights :

  • Antimicrobial Activity : Pyrazole rings form π-π stacking and hydrogen bonds with bacterial enzyme active sites (e.g., MTAN in S. aureus ).
  • Corrosion Inhibition : Electron-rich substituents (e.g., nitro, methoxy) enhance adsorption on metal surfaces via charge transfer .

Physicochemical Properties

  • Solubility : The 3-methoxy group increases lipophilicity, reducing water solubility compared to hydroxylated analogs.
  • Stability : Ester groups may undergo hydrolysis under acidic/basic conditions, necessitating formulation adjustments for drug delivery .

Biological Activity

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and the results of various studies highlighting its efficacy in different biological contexts.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the methoxyphenyl group enhances its lipophilicity and biological activity, making it a promising candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. By blocking COX activity, the compound can reduce inflammation and pain.
  • Cell Cycle Modulation : Studies indicate that it affects cell cycle progression, particularly by arresting cells in the G2/M phase. This is significant for its potential anticancer properties .
  • Signal Pathway Interference : The compound modulates key signaling pathways such as NF-κB, which plays a crucial role in inflammation and cancer cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer effects against various human tumor cell lines:

  • Cell Lines Tested : It has shown significant cytotoxicity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colorectal cancer (HCT-116) with IC50 values ranging from low micromolar concentrations (0.08–12.07 mM) .
  • Mechanism : The compound induces apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax, indicating a shift towards programmed cell death .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been validated through various assays:

  • Carrageenan-Induced Edema Model : In vivo studies using this model have shown significant reduction in paw edema, comparable to standard anti-inflammatory drugs like ibuprofen .
  • Analgesic Effects : The compound also exhibits analgesic properties, with studies reporting pain relief comparable to diclofenac sodium in animal models .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

StudyFindings
Identified as a potent COX inhibitor with significant anti-inflammatory effects.
Demonstrated strong anticancer activity across multiple cell lines with detailed mechanistic insights into apoptosis induction.
Showed promising analgesic effects in animal models, with lower ulcerogenic potential compared to traditional NSAIDs.

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines, followed by functional group modifications. Key steps include:

  • Cyclization : Refluxing in alcoholic media (e.g., ethanol) for 6–12 hours to form the pyrazole core .
  • Amination : Selective introduction of the amino group via reduction of nitro intermediates or direct substitution .
  • Esterification : Use of ethyl chloroformate or transesterification to stabilize the carboxylate group . Yield optimization requires precise control of temperature (±2°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyrazole ring substitution) and esterification .
  • X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for verifying the 3-methoxyphenyl orientation .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS quantify purity (>98%) and detect byproducts like unreacted hydrazines .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposition occurs above 150°C, with TGA showing mass loss correlating with ester group degradation .
  • Photostability : UV-Vis studies indicate photodegradation under direct light (t1/2_{1/2} = 72 hours), necessitating amber glass storage .
  • Hydrolytic Sensitivity : The ester bond is prone to hydrolysis in aqueous buffers (pH < 5 or >9), requiring anhydrous solvents for long-term storage .

Advanced Research Questions

Q. What computational strategies can elucidate structure-activity relationships (SAR) for this compound in drug discovery?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the 3-methoxyphenyl group’s hydrophobic interactions .
  • DFT Calculations : Gaussian09 optimizes geometries to analyze electronic effects (e.g., methoxy group’s electron-donating capacity on pyrazole ring reactivity) .
  • MD Simulations : GROMACS models stability in lipid bilayers to assess membrane permeability .

Q. How can conflicting biological activity data from in vitro studies be reconciled?

Discrepancies in IC50_{50} values (e.g., anticancer assays) may arise from:

  • Assay Conditions : Variances in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability .
  • Cell Line Heterogeneity : Sensitivity differences between HeLa (cervical) and MCF-7 (breast) cancer lines due to CYP450 expression .
  • Metabolite Interference : HPLC-MS/MS can identify active metabolites (e.g., hydrolyzed carboxylate derivatives) that contribute to observed effects .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics in preclinical models?

  • In Vivo Absorption : Oral gavage in rodents with LC-MS/MS plasma analysis (LOQ = 1 ng/mL) to calculate Cmax_{max} and Tmax_{max} .
  • Tissue Distribution : Radiolabeling (14^{14}C) and autoradiography quantify accumulation in target organs .
  • Metabolite Profiling : Microsomal incubation (human liver S9 fraction) identifies Phase I/II metabolites via UPLC-QTOF .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement of hydrogen-bonding networks .
  • SAR Studies : Combine docking (Glide SP) with free-energy perturbation (FEP) for accurate affinity predictions .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines to define shelf-life .

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